1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
Description
1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a heterocyclic compound featuring:
- A 7-chloro-2,1,3-benzoxadiazole core, a sulfonyl group at position 2.
- A piperazine ring linked via a sulfonamide bond.
- A propan-1-one spacer connecting the piperazine to a 1H-indol-3-yl moiety.
The sulfonyl group enhances polarity, while the indole moiety may facilitate interactions with aromatic or hydrophobic binding pockets .
Properties
Molecular Formula |
C21H20ClN5O4S |
|---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
1-[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C21H20ClN5O4S/c22-16-6-7-18(21-20(16)24-31-25-21)32(29,30)27-11-9-26(10-12-27)19(28)8-5-14-13-23-17-4-2-1-3-15(14)17/h1-4,6-7,13,23H,5,8-12H2 |
InChI Key |
BEZKGCUZSFRTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C5=NON=C45)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps:
Formation of the Benzoxadiazole Moiety: The benzoxadiazole ring can be synthesized from o-phenylenediamine by reaction with thionyl chloride in pyridine, yielding 2,1,3-benzoxadiazole.
Sulfonylation: The benzoxadiazole derivative is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Piperazine Coupling: The sulfonylated benzoxadiazole is reacted with piperazine to form the piperazinyl derivative.
Indole Coupling: Finally, the piperazinyl derivative is coupled with an indole derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various types of chemical reactions:
Oxidation: The indole moiety can be oxidized under strong oxidative conditions.
Reduction: The nitro group in the benzoxadiazole ring can be reduced to an amino group.
Substitution: The chloro group in the benzoxadiazole ring can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted benzoxadiazole derivatives.
Substitution: Nucleophile-substituted benzoxadiazole derivatives.
Scientific Research Applications
1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Biological Studies: Used in studies involving enzyme inhibition, particularly glutathione S-transferases.
Materials Science:
Mechanism of Action
The mechanism of action of 1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Piperazine-Propanone Derivatives
a) 3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one (Compound 16)
- Key Differences : Replaces benzoxadiazole with a 5-fluoroindole and substitutes the sulfonamide with an isopropylpiperazine.
- Activity : Demonstrated inhibitory activity against the AAA ATPase p97 (critical in protein degradation pathways), with an IC₅₀ of 0.24 µM .
- Physicochemical Properties : Higher logP (~5.2) due to the lipophilic isopropyl group, compared to the target compound’s sulfonyl group (logP likely lower).
b) Indole-Derived Cannabinoids
- Structural Parallels: Compounds like JWH-018 share the indole-propanone backbone but incorporate morpholinoethyl or naphthalene groups instead of benzoxadiazole-piperazine.
- Activity : Optimal CB1 receptor binding (Ki < 10 nM) requires side chains of 4–6 carbons. The target compound’s three-carbon spacer may limit receptor affinity but improve metabolic stability .
Piperazine-Linked Heterocyclic Systems
a) 1-(4-{[7-Chloro-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one (V020-3002)
- Key Differences : Substitutes benzoxadiazole with an imidazo-benzothiazole core.
- Properties :
- Applications : Likely optimized for CNS penetration, contrasting with the target compound’s sulfonyl group, which may enhance solubility for peripheral targets.
b) 1-[4-({2-(4-Chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one (V030-0966)
- Key Differences : Uses an imidazo-pyridine scaffold with trifluoromethyl and chlorophenyl substituents.
Sulfonyl and Triazole Derivatives
a) 4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]-2-(1-propanoyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Comparative Data Table
*Estimated based on sulfonyl group’s polarity.
Research Insights and Implications
- Benzoxadiazole vs. Benzothiazole/Imidazo Systems : The target compound’s benzoxadiazole may offer stronger electron-withdrawing effects, enhancing interactions with polar enzyme pockets compared to benzothiazole derivatives .
- Indole Positioning: The 3-indolyl group’s orientation may mimic tryptophan residues in protein binding, a feature shared with cannabinoid receptor ligands but underexplored in benzoxadiazole derivatives .
Biological Activity
The compound 1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one represents a novel class of bioactive molecules with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a piperazine ring, an indole moiety, and a benzoxadiazole sulfonyl group. This unique combination is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN3O3S |
| Molecular Weight | 367.86 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds containing indole and benzoxadiazole derivatives. For instance, derivatives similar to the target compound have shown significant cytotoxic effects against various cancer cell lines, including Hep3B (hepatocellular carcinoma) and MCF7 (breast cancer) cells. Research indicates that such compounds can induce cell cycle arrest and apoptosis in cancer cells.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds with similar structures have been reported to inhibit the PI3K/Akt pathway, leading to reduced cell viability and increased apoptosis rates .
- Case Study : A study involving a related benzodiazole derivative demonstrated an IC50 value of 15 µM against Hep3B cells, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives featuring the benzoxadiazole moiety exhibit moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
| Salmonella typhi | Moderate |
In vitro assays revealed that compounds similar to the target compound demonstrated significant inhibition of bacterial growth, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit various enzymes. Studies have shown that derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and urease.
- AChE Inhibition : This activity is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer’s. Compounds with piperazine and indole functionalities have shown promising AChE inhibitory activity with IC50 values ranging from 10 µM to 30 µM .
- Urease Inhibition : The sulfonamide group in related compounds has been linked to urease inhibition, which is crucial for managing urinary tract infections and other conditions related to urease-producing bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
